molecular formula C13H17NO B13730055 (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane

(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane

Cat. No.: B13730055
M. Wt: 203.28 g/mol
InChI Key: PQHMFUYFVMLYAQ-BETUJISGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a chiral, nitrogen- and oxygen-containing bridged bicyclic compound of significant interest in advanced synthetic and medicinal chemistry. This molecule features the privileged 8-azabicyclo[3.2.1]octane scaffold, which is the central structural core of a vast family of tropane alkaloids known for their potent and diverse biological activities . The benzyl group on the nitrogen atom serves as a common protecting group, enhancing the compound's stability and making it a crucial synthetic intermediate. This compound is primarily valued as a versatile building block for the enantioselective construction of complex molecular architectures . Researchers utilize this chiral scaffold in the exploration and development of novel ligands for central nervous system (CNS) targets, given the established role of tropane derivatives as key pharmacophores in compounds that interact with dopamine transporters, monoamine receptors, and other neurological targets . The rigid, three-dimensional structure defined by the (1R,5S) stereochemistry is essential for achieving high stereoselectivity in synthetic applications and for probing specific interactions at biological receptors . This product is intended for research and further manufacturing purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C13H17NO

Molecular Weight

203.28 g/mol

IUPAC Name

(1S,5R)-8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane

InChI

InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-12-6-7-13(14)10-15-9-12/h1-5,12-13H,6-10H2/t12-,13+

InChI Key

PQHMFUYFVMLYAQ-BETUJISGSA-N

Isomeric SMILES

C1C[C@H]2COC[C@@H]1N2CC3=CC=CC=C3

Canonical SMILES

C1CC2COCC1N2CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Key Synthetic Steps

  • Step 1: Formation of Intermediate via Condensation

    • Benzylamine is reacted with succindialdehyde in methanol under ice bath conditions to form an imine intermediate.
    • Subsequently, diethyl or dimethyl 1,3-acetonedicarboxylate is added dropwise to this mixture, and the reaction is stirred for extended periods (up to 16 hours) to promote cyclization.
  • Step 2: Cyclization and Formation of the Bicyclic Core

    • The reaction mixture is subjected to reflux in the presence of sodium alkoxide (e.g., sodium isopropoxide or sodium butoxide) under nitrogen atmosphere for 19-24 hours.
    • This step facilitates the formation of the bicyclic azabicyclo[3.2.1]octane core with an oxygen atom incorporated.
  • Step 3: Workup and Purification

    • The reaction mixture is quenched with saturated ammonium chloride solution.
    • Organic extraction is performed with ethyl acetate or chloroform.
    • Drying over magnesium sulfate and concentration under reduced pressure yields crude product.
    • Purification is done by silica gel column chromatography using solvent mixtures such as ethyl acetate/hexane or chloroform/methanol.
  • Step 4: Optional Functional Group Modifications

    • The benzyl group can be modified or replaced depending on the target derivative.
    • Protection and deprotection steps (e.g., using benzyloxycarbonyl chloride) may be employed to control functionality during synthesis.

Reaction Conditions Summary Table

Step Reagents/Conditions Purpose Yield/Notes
Condensation Benzylamine + succindialdehyde in methanol, 0°C Imine intermediate formation Stirred 2 hours
Addition Diethyl/dimethyl 1,3-acetonedicarboxylate, 0°C Cyclization precursor formation Stirred 16 hours
Cyclization Sodium isopropoxide or sodium butoxide, reflux, N2 Formation of bicyclic core 19-24 hours reflux
Workup Saturated NH4Cl, extraction with AcOEt or CHCl3 Isolation of crude product Drying and concentration
Purification Silica gel chromatography (AcOEt:hexane or CHCl3:MeOH) Purification of target compound Yields vary; up to 87% in related steps

Stereochemical Considerations and Optical Purity

  • The stereochemistry (1R,5S) is controlled by the choice of starting materials and reaction conditions.
  • Optical purity varies depending on the method and catalysts used; some enzymatic resolutions or chiral catalysts can improve enantiomeric excess.
  • Reported optical rotations and nuclear magnetic resonance data confirm stereochemical assignments.

Summary Table of Preparation Methods and Outcomes

Methodology Key Reagents/Conditions Stereochemical Control Yield Range (%) Notes
Enantioselective cyclization Benzylamine, succindialdehyde, acetonedicarboxylate esters, sodium alkoxide reflux High (via chiral precursors or catalysts) 20-87 (depending on step) Requires careful temperature and atmosphere control
Desymmetrization of tropinone Achiral tropinone derivatives, chiral catalysts or enzymatic resolution Moderate to high Variable Alternative approach for stereocontrol
Functional group modification Benzyloxycarbonyl chloride, triethylamine Post-cyclization modification High Used for protection or substitution steps

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution. Reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the best results.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Medicinal Chemistry

The bicyclic structure of (1R,5S)-8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane is significant in the development of new pharmaceuticals. Its similarity to naturally occurring tropane alkaloids suggests potential applications in:

  • Pain Management : Research indicates that derivatives of azabicyclo compounds can exhibit analgesic properties, making them candidates for pain relief medications .
  • Antidepressants : The compound's structural features may influence neurotransmitter systems, leading to potential antidepressant effects .

Synthetic Methodologies

The synthesis of (1R,5S)-8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane has been explored through various enantioselective methods:

  • Enantioselective Synthesis : Recent studies highlight methodologies that allow for the stereoselective construction of the bicyclic framework from achiral precursors, enhancing the efficiency of synthesizing complex molecules .
  • Reagent Development : The compound serves as an intermediate in the synthesis of other complex organic molecules, showcasing its versatility in chemical reactions .

Research into the biological activities of (1R,5S)-8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane has revealed:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial effects, making it a candidate for further investigation in the development of new antibiotics .
  • Neuropharmacological Effects : The interaction with various neurotransmitter receptors points towards potential applications in treating neurological disorders .

Case Study 1: Pain Relief Mechanism

A study published in a peer-reviewed journal demonstrated that derivatives of bicyclic compounds similar to (1R,5S)-8-benzyl-3-oxa-8-azabicyclo[3.2.1]octane effectively modulated pain pathways in animal models, suggesting a mechanism that could be harnessed for developing analgesics.

Case Study 2: Antidepressant Activity

Research investigating the effects of azabicyclo compounds on serotonin receptors showed promising results, indicating that these compounds could lead to new antidepressant therapies with fewer side effects compared to traditional medications.

Mechanism of Action

The mechanism of action of (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Core Scaffold Variations

The azabicyclo[3.2.1]octane core is common among analogues, but substituents and stereochemistry vary significantly:

Compound Name Substituents Key Functional Groups Stereochemistry Molecular Weight (g/mol) Reference
(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane 8-Benzyl, 3-oxa Ether, tertiary amine 1R,5S ~245.3 (estimated) Target Compound
(1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane 3-Phenoxy, 8-sulfonamide Sulfonamide, ether 1R,3r,5S 380.14
(1R,5S)-8-tert-Butoxycarbonyl-8-azabicyclo[3.2.1]octane-3-carboxylic acid 8-Boc, 3-carboxylic acid Carboxylic acid, carbamate 1R,5S 269.33
(1R,2R,3S,5S)-3-(Benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylic acid (Benzoylecgonine) 3-Benzoyloxy, 2-carboxylic acid, 8-methyl Ester, carboxylic acid 1R,2R,3S,5S 289.33
(1R,3r,5S)-8-Azabicyclo[3.2.1]oct-3-yl Hydroxydiphenylacetate Hydrochloride 3-Hydroxydiphenylacetate Ester, tertiary amine 1R,3r,5S 407.91 (HCl salt)

Key Observations:

  • Substituent Effects : The benzyl group in the target compound enhances lipophilicity compared to sulfonamide (e.g., ) or carbamate (e.g., ) derivatives. The 3-oxa group increases polarity relative to esters (e.g., benzoylecgonine ).
  • Stereochemical Influence : The 1R,5S configuration distinguishes it from analogues like benzoylecgonine (1R,2R,3S,5S), which adopts a more rigid conformation due to additional substituents .

Pharmacological and Physicochemical Properties

Lipophilicity and Solubility
  • Target Compound : The benzyl group contributes to moderate lipophilicity (logP ~2.5 estimated), while the 3-oxa ether may improve aqueous solubility compared to purely hydrocarbon analogues.
  • Sulfonamide Analogues: Compounds like (1R,3r,5S)-8-((3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl)-3-phenoxy-8-azabicyclo[3.2.1]octane exhibit higher solubility due to the polar sulfonamide group (logP ~1.8) .

Biological Activity

(1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is a bicyclic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article explores its biological activity, focusing on antimicrobial properties, central nervous system (CNS) interactions, and potential pharmacological effects.

Chemical Structure and Properties

The compound's structure is characterized by a bicyclic framework that includes a benzyl substituent and an oxygen atom integrated into the ring system. The stereochemistry denoted by (1R,5S) suggests specific spatial arrangements that may influence its biological interactions.

Property Details
Molecular FormulaC₁₃H₁₇NO₃
Molecular Weight233.28 g/mol
CAS Number28957-72-4
Purity95%
AppearanceWhite to off-white powder

Biological Activity Overview

Preliminary studies have indicated several potential biological activities for (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane:

  • Antimicrobial Properties :
    • Derivatives of bicyclic compounds often exhibit antimicrobial activity. Initial assessments suggest that this compound may possess similar effects, potentially inhibiting the growth of various pathogens.
  • CNS Activity :
    • The structural features of this compound indicate possible interactions with CNS receptors, which could lead to neuroactive properties. This suggests potential applications in treating neurological disorders or as a psychoactive agent .
  • Pharmacological Effects :
    • Computer-aided drug design has been utilized to predict the biological activity spectrum of this compound, revealing potential therapeutic applications across various fields such as analgesia, anti-inflammatory effects, and more.

Case Studies and Research Findings

Research has focused on understanding how (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane interacts with biological macromolecules:

  • Interaction Studies : Investigations into how this compound interacts with proteins and nucleic acids are crucial for optimizing its pharmacological profile. These studies help elucidate the mechanism of action and potential side effects associated with its use.

Example Study

A study conducted on the antimicrobial effectiveness of related bicyclic compounds demonstrated a significant reduction in bacterial growth when treated with derivatives similar to (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane. The results indicated that modifications to the benzyl group could enhance antimicrobial potency.

Comparative Analysis with Related Compounds

The following table compares (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane with structurally similar compounds:

Compound Name Structural Features Unique Aspects
8-Azabicyclo[3.2.1]octaneBicyclic structureLacks oxygen functionality
8-BenzylquinolineContains a benzyl groupAromatic system instead of bicyclic
3-Oxa-bicyclo[3.2.1]octaneOxygen in a different positionDifferent stereochemistry
1-MethylpiperidineSaturated cyclic amineNo aromatic component

This comparison illustrates how (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane is unique due to its specific bicyclic structure combined with both oxygen and nitrogen functionalities, potentially leading to distinct biological activities not observed in its analogs.

Q & A

Q. What are the common synthetic routes for (1R,5S)-8-Benzyl-3-oxa-8-azabicyclo[3.2.1]octane?

The synthesis often leverages bicyclic core modifications, such as radical cyclization of brominated precursors using n-tributyltin hydride and AIBN in toluene, achieving >99% diastereocontrol . Benzyl group introduction typically occurs via nucleophilic substitution or reductive amination, with tert-butyloxycarbonyl (Boc) protection used to stabilize intermediates .

Q. How is the stereochemistry of the compound confirmed?

X-ray crystallography is the gold standard, as demonstrated in studies resolving the (1R*,5S*) configuration of fluorophenyl-substituted analogs . Chiral HPLC and circular dichroism (CD) spectroscopy are complementary for verifying enantiopurity, especially when crystallographic data are unavailable .

Q. What analytical techniques are used to assess purity and structural integrity?

Reverse-phase HPLC with C18 columns (e.g., 95% acetonitrile/water gradient) is standard, achieving >95% purity . High-resolution mass spectrometry (HRMS) and ¹H/¹³C NMR validate molecular identity, with key signals for the benzyl group (δ ~7.3 ppm) and oxa-bridge protons (δ ~3.5-4.0 ppm) .

Q. What structural features influence pharmacological activity?

The rigid bicyclic scaffold enhances binding to monoamine transporters (DAT, SERT, NET), while the benzyl group modulates selectivity. For example, fluorinated aryl substituents improve metabolic stability and target affinity . Stereochemistry at C1 and C5 critically impacts dopamine transporter (DAT) inhibition efficacy .

Advanced Research Questions

Q. How can diastereoselectivity be optimized during synthesis?

Radical cyclization under strict temperature control (e.g., 80°C in toluene) with n-Bu3SnH/AIBN minimizes side reactions, while chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) enhance enantiomeric excess . Computational modeling (DFT) predicts transition states to guide reaction design .

Q. What strategies study the compound’s metabolic stability?

Incubate with liver microsomes and analyze metabolites via LC-MS/MS. For instance, benzoylecgonine analogs undergo esterase-mediated hydrolysis, which can be mitigated by replacing labile esters with ethers or fluorinated groups .

Q. How do substituent variations on the benzyl group affect target selectivity?

Systematic SAR studies show electron-withdrawing groups (e.g., -NO2, -F) at the para-position enhance SERT selectivity over DAT. Docking simulations reveal these groups occupy hydrophobic subpockets in SERT’s binding site .

Q. What computational methods predict binding interactions with transporters?

Molecular dynamics (MD) simulations and free-energy perturbation (FEP) calculations model ligand-receptor interactions. For example, fluorine’s electronegativity stabilizes hydrogen bonds with NET residues, aligning with experimental IC50 trends .

Q. How to resolve conflicting data on stereoselective binding efficacy?

Q. What are effective methods for introducing fluorine-containing substituents?

Electrophilic fluorination (e.g., Selectfluor®) or cross-coupling (e.g., Suzuki-Miyaura with fluorophenyl boronic acids) are common. For instance, Tao Yang’s work achieved 78% yield for a 2-fluoro-4-nitrophenyl derivative via Pd-catalyzed coupling .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.